![molecular formula C17H19N3O3S2 B2970070 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 893365-73-6](/img/structure/B2970070.png)
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Description
The compound “2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide” is a type of organic heterobicyclic compound . It is part of the broader class of organonitrogen heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as thieno[3,2-d]pyrimidin-4-ones, has been achieved by heating the respective thiophene-2-carboxamides in formic acid . This method has resulted in excellent yields .Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis of novel thieno[3,2-d]pyrimidine derivatives with potent anticancer activity. These compounds have shown comparable activity to doxorubicin against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This highlights the compound's potential as a basis for developing new anticancer agents (Hafez & El-Gazzar, 2017).
Dual Inhibitors for Enzymatic Activity
A study focused on synthesizing analogs of the compound as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell division. The classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates developed showed potent dual inhibitory activity, indicating their potential in cancer therapy by targeting multiple pathways (Gangjee et al., 2008).
Antimicrobial Applications
New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities. This suggests their potential as new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Hossan et al., 2012).
Structural Analysis and Crystallography
Research into the crystal structures of compounds structurally related to 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has contributed to a deeper understanding of their molecular conformation and interactions. Such studies are foundational for drug design, allowing for the optimization of therapeutic agents' efficacy and specificity (Subasri et al., 2017).
Glutaminase Inhibitors for Cancer Treatment
The compound and its analogs have been explored as allosteric inhibitors of kidney-type glutaminase (GLS), an enzyme involved in cancer cell metabolism. By inhibiting GLS, these compounds can potentially starve cancer cells of necessary nutrients, making them a target for cancer therapy. This research direction underscores the compound's role in developing novel cancer treatment strategies (Shukla et al., 2012).
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-3-20-16(22)15-13(7-8-24-15)19-17(20)25-10-14(21)18-11-5-4-6-12(9-11)23-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKQTNSGYBHDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
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